

A Comparative Spectroscopic Guide to the Structural Validation of Isomeric Nitroacetophenones

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Compound of Interest

Compound Name:	1-(3-Hydroxy-4-nitrophenyl)ethanone
CAS No.:	89942-63-2
Cat. No.:	B1288804

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For researchers, scientists, and professionals engaged in drug development and organic synthesis, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Spectroscopic techniques serve as our primary tools for elucidating molecular architecture. This guide provides an in-depth comparative analysis of the spectroscopic data for 1-(4-Hydroxy-3-nitrophenyl)ethanone, a close isomer of the titular **1-(3-Hydroxy-4-nitrophenyl)ethanone** for which complete spectral data is less accessible in public domains. By comparing its spectral features with the closely related alternative, 1-(4-Nitrophenyl)ethanone, we will demonstrate how subtle differences in structure are manifested in their respective spectra, thereby providing a robust framework for structural validation.

Introduction to Spectroscopic Validation

The process of structural validation is akin to solving a molecular puzzle. Each piece of spectroscopic data provides unique clues about the connectivity and chemical environment of the atoms within a molecule. In this guide, we will leverage a suite of four key spectroscopic

techniques: Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our causality-driven approach will not only present the data but also explain the underlying principles that govern the observed spectral patterns. This self-validating system of analysis ensures a high degree of confidence in the assigned structure.

The Subject Molecules: A Subtle Isomeric Difference

Our primary molecule of interest is 1-(4-Hydroxy-3-nitrophenyl)ethanone (henceforth referred to as Compound A). We will compare its spectroscopic signature with that of 1-(4-Nitrophenyl)ethanone (referred to as Compound B). The key structural difference lies in the presence of a hydroxyl group on the aromatic ring of Compound A, ortho to the nitro group. This seemingly minor variation has profound effects on the electronic environment of the molecule, which are readily discernible through spectroscopic analysis.

Caption: Chemical structures of Compound A and Compound B.

^1H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Analysis of 1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound A)

The ^1H NMR spectrum of Compound A is expected to exhibit distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The electron-withdrawing nature of the nitro and acetyl groups, along with the electron-donating hydroxyl group, significantly influences the chemical shifts of the aromatic protons.

- **Aromatic Protons:** The three protons on the aromatic ring will appear as distinct signals due to their unique electronic environments. The proton ortho to the carbonyl group is expected to be the most deshielded (highest chemical shift) due to the anisotropic effect of the C=O bond. The other two aromatic protons will also have characteristic shifts and coupling patterns based on their positions relative to the substituents.

- **Methyl Protons:** The three protons of the methyl group will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.
- **Hydroxyl Proton:** The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Comparative Analysis with 1-(4-Nitrophenyl)ethanone (Compound B)

Compound B, lacking the hydroxyl group, presents a more symmetrical aromatic system.

- **Aromatic Protons:** The aromatic region will show two distinct signals, each integrating to two protons. These will appear as doublets due to coupling with their ortho neighbors, a characteristic pattern for para-substituted benzene rings.
- **Methyl Protons:** Similar to Compound A, the methyl protons will appear as a singlet around 2.6-2.8 ppm.

Table 1: Comparison of ¹H NMR Spectral Data

Assignment	1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound A) - Expected	1-(4-Nitrophenyl)ethanone (Compound B) - Literature Values
Aromatic Protons	Multiplets/Doublets of Doublets	Doublets
Methyl Protons	Singlet	Singlet
Hydroxyl Proton	Broad Singlet	N/A

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Analysis of 1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound A)

The ^{13}C NMR spectrum of Compound A will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

- **Carbonyl Carbon:** The ketone carbonyl carbon is highly deshielded and will appear at a chemical shift greater than 190 ppm.
- **Aromatic Carbons:** The six aromatic carbons will give rise to six distinct signals. The carbons attached to the nitro and hydroxyl groups will have their chemical shifts significantly influenced by these substituents.
- **Methyl Carbon:** The methyl carbon will appear as a signal at a much higher field (lower chemical shift), typically around 25-30 ppm.

Comparative Analysis with 1-(4-Nitrophenyl)ethanone (Compound B)

The greater symmetry of Compound B simplifies its ^{13}C NMR spectrum.

- **Carbonyl Carbon:** Similar to Compound A, the carbonyl carbon will be in the downfield region.
- **Aromatic Carbons:** Due to symmetry, only four signals are expected for the six aromatic carbons. The two carbons ortho to the acetyl group will be equivalent, as will the two carbons meta to it.
- **Methyl Carbon:** The methyl carbon signal will be in a similar position to that in Compound A.

Table 2: Comparison of ^{13}C NMR Spectral Data

Assignment	1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound A) - Expected	1-(4-Nitrophenyl)ethanone (Compound B) - Literature Values
Carbonyl Carbon (C=O)	~195-200 ppm	~197 ppm
Aromatic Carbons	6 signals	4 signals
Methyl Carbon (-CH ₃)	~25-30 ppm	~27 ppm

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Analysis of 1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound A)

The IR spectrum of Compound A will be characterized by absorption bands corresponding to the hydroxyl, carbonyl, and nitro groups, as well as aromatic C-H and C=C bonds.[1]

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.[2][3]
- C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponds to the carbonyl group of the ketone.
- NO₂ Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
- Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while C=C stretching in the aromatic ring appears in the 1400-1600 cm⁻¹ region.[4]

Comparative Analysis with 1-(4-Nitrophenyl)ethanone (Compound B)

The most significant difference in the IR spectrum of Compound B will be the absence of the O-H stretching band.[5] The other characteristic absorptions will be present, with slight shifts in their positions due to the altered electronic environment.

Table 3: Comparison of Key IR Absorption Bands (cm^{-1})

Functional Group	1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound A)	1-(4-Nitrophenyl)ethanone (Compound B)
O-H Stretch	~3200-3600 (broad)	Absent
C=O Stretch	~1685	~1700
NO ₂ Asymmetric Stretch	~1530	~1530
NO ₂ Symmetric Stretch	~1350	~1350

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Analysis of 1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound A)

The mass spectrum of Compound A will show a molecular ion peak (M^+) corresponding to its molecular weight (181.15 g/mol).[6] The fragmentation pattern will be influenced by the presence of the acetyl, hydroxyl, and nitro groups. Common fragmentation pathways for aromatic ketones include cleavage of the acyl group.

Comparative Analysis with 1-(4-Nitrophenyl)ethanone (Compound B)

Compound B has a molecular weight of 165.15 g/mol, and its molecular ion peak will appear at this m/z value. The fragmentation pattern will be simpler than that of Compound A due to the

absence of the hydroxyl group.

Table 4: Comparison of Mass Spectrometry Data

Parameter	1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound A)	1-(4-Nitrophenyl)ethanone (Compound B)
Molecular Weight	181.15 g/mol	165.15 g/mol
Molecular Ion Peak (m/z)	181	165

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standard protocols should be followed.

NMR Spectroscopy

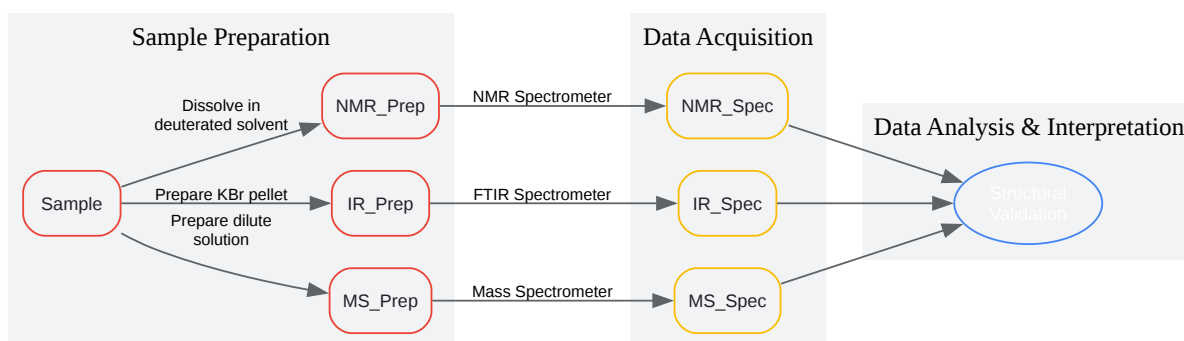
- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range.



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Caption: A generalized workflow for spectroscopic structure validation.

Conclusion

This guide has demonstrated the power of a multi-technique spectroscopic approach for the structural validation of organic compounds. By comparing the spectral data of 1-(4-Hydroxy-3-nitrophenyl)ethanone and 1-(4-Nitrophenyl)ethanone, we have shown how subtle structural differences can be clearly identified. The presence of a hydroxyl group in Compound A leads to a distinct signal in the ^1H NMR and IR spectra, and a different molecular weight in the mass spectrum. Furthermore, the substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling patterns in the NMR spectra. By carefully analyzing and comparing these spectral features, researchers can confidently assign the correct structure to their synthesized or isolated compounds, ensuring the integrity and validity of their scientific findings.

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